CINPA1 (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) is a small-molecule inhibitor of the constitutive androstane receptor (CAR) []. It was discovered through a directed high-throughput screening approach aimed at identifying specific CAR inhibitors that do not activate the pregnane X receptor (PXR) []. CINPA1 serves as a valuable research tool for investigating CAR function in various biological processes, particularly in the context of drug metabolism and cancer [, ].
CINPA1, chemically known as ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate, is a small-molecule inhibitor specifically targeting the constitutive androstane receptor (CAR). This receptor plays a crucial role in the regulation of genes involved in drug metabolism and detoxification processes. CINPA1 has been identified as a potent inhibitor of CAR activity, demonstrating an inhibition constant (IC50) of approximately 70 nanomolar in various assays. Its mechanism involves altering the recruitment of coregulators and reducing CAR's occupancy at target gene promoters, making it a valuable tool for pharmacological studies related to CAR functions and xenobiotic metabolism .
The synthesis of CINPA1 involves several steps typical for creating complex organic molecules. The synthetic route generally includes:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of CINPA1 throughout the synthesis process .
CINPA1 features a complex molecular structure characterized by:
The binding interactions between CINPA1 and CAR have been elucidated using molecular dynamics simulations, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex .
CINPA1 undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes:
These metabolites exhibit significantly reduced activity against CAR compared to CINPA1 itself, indicating that the parent compound's pharmacological effects are not replicated by its metabolites .
The identification of these metabolic pathways was achieved through in vitro enzyme assays using human liver microsomes, which provide insights into potential drug-drug interactions and pharmacokinetics associated with CINPA1 .
CINPA1 exerts its inhibitory effects on CAR through direct binding within the receptor's ligand-binding domain (LBD). This binding stabilizes CAR in a less active conformation, thereby:
Molecular docking studies have identified key amino acid residues critical for CINPA1 binding, including N165 and H203 within the CAR LBD. These interactions have been validated through mutagenesis experiments .
Relevant analyses include spectroscopic methods for confirming structural integrity post-synthesis and stability studies under various environmental conditions .
CINPA1 serves as a significant tool in scientific research, particularly in studies involving:
Its ability to selectively inhibit CAR without activating PXR makes it invaluable for exploring therapeutic avenues related to metabolic diseases and drug interactions .
CINPA1 (CAR Inhibitor Not PXR Activator 1) is a potent and selective small-molecule antagonist of the constitutive androstane receptor (CAR, NR1I3), a nuclear receptor acting as a master regulator of xenobiotic metabolism. With an IC₅₀ of 70 nM in cell-based reporter assays (e.g., CYP2B6-luciferase in HepG2-hCAR1 cells), CINPA1 suppresses CAR-mediated transcriptional activity by >85% at 1 µM concentrations [1] [3] [9]. Its primary mechanism involves direct binding to the CAR ligand-binding domain (LBD), as confirmed by surface plasmon resonance (SPR) and thermal shift assays, which demonstrate stabilization of the LBD structure upon interaction [4] [5]. Unlike phenobarbital or CITCO (CAR agonists), CINPA1 does not alter CAR’s subcellular localization or protein levels but disrupts functional outcomes:
Table 1: Coregulator Interaction Shifts Induced by CINPA1
Coregulator Type | Representative Protein | Interaction Change | Assay Method |
---|---|---|---|
Coactivator | SRC-1 | ↓ 80–90% | TR-FRET |
Coactivator | TIF2 | ↓ 75% | Mammalian two-hybrid |
Corepressor | NCoR | ↑ 3.5-fold | TR-FRET |
Corepressor | SMRTα | ↑ 4.2-fold | Mammalian two-hybrid |
Selectivity profiling against 12 nuclear receptors (e.g., FXR, LXRα/β, PPARγ, RXRα/β) revealed no significant off-target agonist/antagonist activity at concentrations ≤30 µM [7] [9].
CINPA1’s pharmacological distinction lies in its ability to inhibit CAR without activating PXR (pregnane X receptor, NR1I2)—a critical advance over earlier CAR inhibitors like PK11195 or clotrimazole, which exhibit dual CAR-inhibitory/PXR-activatory effects [1] [4]. Key differential features include:
Table 2: Selectivity Profile of CAR Inhibitors
Compound | CAR IC₅₀ | PXR Activation | PXR Antagonism | Key Off-Target Effects |
---|---|---|---|---|
CINPA1 | 70 nM | None (≤10 µM) | Weak (68% at 18 µM) | None (tested panel) |
PK11195 | 0.4 µM | Potent | None | PXR agonism |
Clotrimazole | 5.2 µM | Moderate | None | PXR agonism, CYP inhibition |
CAR activation in tumors drives chemoresistance by upregulating drug efflux transporters (e.g., MDR1) and metabolizing enzymes (e.g., CYP2B6), reducing intracellular concentrations of cytotoxic agents [1] [4]. CINPA1 reverses this resistance through:
These properties position CINPA1 as a tool compound for dissecting CAR-specific pathways in cancer resistance and a prototype for co-therapies aiming to block xenobiotic receptor-mediated detoxification in tumors.
Table 3: Key Residues in CAR-LBD Mediating CINPA1 Effects
Residue | Interaction Type | Functional Consequence of Mutation | Experimental Validation |
---|---|---|---|
Asn165 | Hydrogen bonding | ↓ CINPA1 binding affinity; loss of inhibition | SPR (KD ↑ 8-fold) |
His203 | Hydrogen bonding | Abolished corepressor recruitment | TR-FRET & reporter assays |
Phe161 | Hydrophobic packing | Reduced stabilization of CAR-LBD | Thermal shift assay (ΔTm ↓) |
Leu216 | Van der Waals | Impaired coactivator displacement | Mammalian two-hybrid |
Compound Names Mentioned:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7